(4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone derivatives involves one-pot multi-component coupling reactions, which are catalyzed by natural or synthetic catalysts. For instance, a related derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized using natural hydroxyapatite (Ca5(PO4)3OH) as a catalyst. This method demonstrates the efficiency and simplicity of synthesizing complex pyrrole derivatives (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computational studies, such as density functional theory (DFT) analysis, have also been performed to predict the spectral and geometrical data of these compounds, showing good correlations with experimental data. These analyses help in understanding the electronic structure and the potential reactivity sites of the molecule (Louroubi et al., 2019).
Chemical Reactions and Properties
(4-Chlorophenyl)(1H-pyrrol-2-yl)methanone derivatives exhibit a range of chemical behaviors, including participation in nucleophilic addition reactions under both basic and acidic conditions. These reactions can lead to functionalized pyrrole derivatives with diverse chemical structures and potential applications in various fields, including corrosion inhibition and antimicrobial activity (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray diffraction studies provide detailed information on the crystalline structure, including cell parameters and intermolecular interactions, which are essential for understanding the material's stability and reactivity (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various nucleophiles, electrophilic and nucleophilic sites, and potential for forming halogen bonds, have been explored using theoretical and experimental approaches. Hirshfeld surface analysis and molecular docking studies have been used to predict the interactions of these compounds with biological targets, revealing their potential in biomedical applications (Lakshminarayana et al., 2018).
Scientific Research Applications
Pharmaceutical Applications :
- (4-Chlorophenyl)-(pyridin-2-yl)methanol, a derivative of (4-chlorophenyl)(pyridin-2-yl)methanone, is used as a chiral intermediate in the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).
- Various (4-chlorophenyl) methanone derivatives show potential as anti-inflammatory, antimicrobial, and anticancer agents (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Organic Synthesis :
- Synthesis methods for pyrrole derivatives, including (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, have been developed. These methods are economical and yield good results (Kaur & Kumar, 2018).
Molecular Docking Studies :
- Molecular docking studies of (4-chlorophenyl) methanone derivatives have been conducted to understand their interaction with biological targets and potential as antimicrobial and anticancer agents (Jayasheela et al., 2018).
- Other studies include exploring the anti-Candida potential and antibacterial activity of these compounds (Shahana & Yardily, 2020).
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(1H-pyrrol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVORWPYOKKVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(1H-pyrrol-2-yl)methanone | |
CAS RN |
13169-71-6 | |
Record name | 4-CHLOROPHENYL 2-PYRROLYL KETONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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